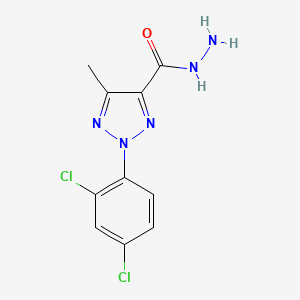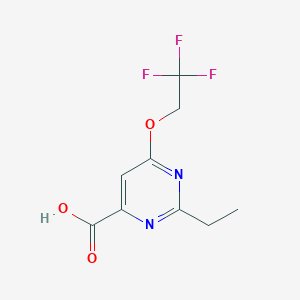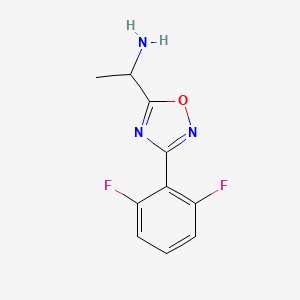![molecular formula C6H3ClN2S B11785982 7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)
7-Chlorothiazolo[5,4-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chlorothiazolo[5,4-B]pyridine is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This fusion results in a bicyclic system that has garnered significant interest due to its potential pharmacological activities and applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothiazolo[5,4-B]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method starts with the preparation of a thiazole derivative, which is then subjected to cyclization with a pyridine derivative under specific conditions. For instance, the reaction may involve the use of hydrazonoyl halides and triethylamine in ethanol .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve multi-step synthesis processes, starting from commercially available substances and employing various catalysts and reagents to achieve the desired product in moderate to good yields .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chlorothiazolo[5,4-B]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thiazolo[5,4-B]pyridine derivatives .
Applications De Recherche Scientifique
7-Chlorothiazolo[5,4-B]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Industry: It is utilized in the development of new materials and catalysts for various chemical processes.
Mécanisme D'action
The mechanism of action of 7-Chlorothiazolo[5,4-B]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3K by binding to the kinase domain, thereby blocking the signaling pathways involved in cell growth and survival. This inhibition is facilitated by the formation of key hydrogen bonds between the compound and the kinase .
Comparaison Avec Des Composés Similaires
Thiazolo[4,5-B]pyridine: Another fused heterocyclic compound with similar pharmacological properties.
Pyrano[2,3-D]thiazole: Known for its diverse biological activities, including anticancer and anti-inflammatory effects.
Uniqueness: 7-Chlorothiazolo[5,4-B]pyridine stands out due to its specific structural features and the presence of a chlorine atom, which can enhance its bioactivity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C6H3ClN2S |
|---|---|
Poids moléculaire |
170.62 g/mol |
Nom IUPAC |
7-chloro-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H |
Clé InChI |
HLANSJRABYKWOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1Cl)N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B11785915.png)



![2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11785942.png)





![2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11785972.png)


